8-OLEOYLOXYPYRENE-1,3,6-TRISULFONIC ACID TRISODIUM SALT*
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Overview
Description
8-Oleoyloxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble compound used primarily as a fluorescent probe in various biochemical assays. It is known for its strong fluorescence properties, making it suitable for detecting enzyme activities, particularly esterases and lipases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oleoyloxypyrene-1,3,6-trisulfonic acid trisodium salt involves the esterification of 1-hydroxypyrene-3,6,8-trisulfonic acid trisodium salt with oleic acid. This reaction typically requires a dehydrating agent and is conducted under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Oleoyloxypyrene-1,3,6-trisulfonic acid trisodium salt primarily undergoes ester hydrolysis reactions. It is also involved in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous buffers.
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include pyrene derivatives and oleic acid .
Scientific Research Applications
8-Oleoyloxypyrene-1,3,6-trisulfonic acid trisodium salt is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study reaction mechanisms and kinetics.
Biology: Employed in assays to detect enzyme activities, particularly esterases and lipases.
Medicine: Utilized in diagnostic assays to monitor enzyme levels in biological samples.
Industry: Applied in the development of biosensors and other analytical devices.
Mechanism of Action
The compound exerts its effects through its strong fluorescence properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be measured to determine the presence and activity of certain enzymes. The molecular targets include esterases and lipases, and the pathways involved are related to the hydrolysis of ester bonds .
Comparison with Similar Compounds
Similar Compounds
- 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt
- 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
- 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt
Uniqueness
8-Oleoyloxypyrene-1,3,6-trisulfonic acid trisodium salt is unique due to its oleic acid ester, which enhances its hydrophobic interactions and makes it particularly suitable for studying lipid-related enzymes .
Properties
CAS No. |
129786-59-0 |
---|---|
Molecular Formula |
C34H42Na3O11S3 |
Molecular Weight |
791.848 |
IUPAC Name |
8-[(Z)-octadec-9-enoyl]oxypyrene-1,3,6-trisulfonic acid;sodium |
InChI |
InChI=1S/C34H42O11S3.3Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-32(35)45-28-22-29(46(36,37)38)25-20-21-27-31(48(42,43)44)23-30(47(39,40)41)26-19-18-24(28)33(25)34(26)27;;;/h9-10,18-23H,2-8,11-17H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44);;;/b10-9-;;; |
InChI Key |
SLTCXLJKRWVMAN-BZKIHGKGSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na] |
Origin of Product |
United States |
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